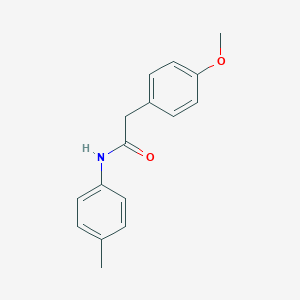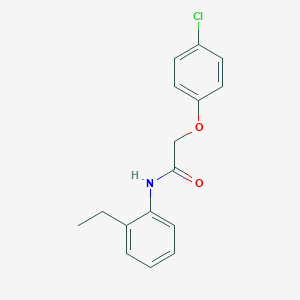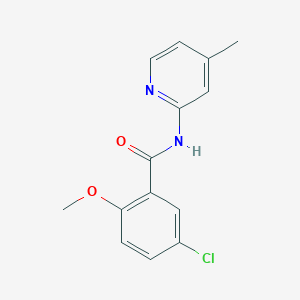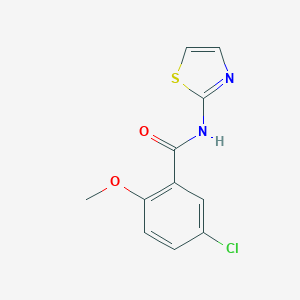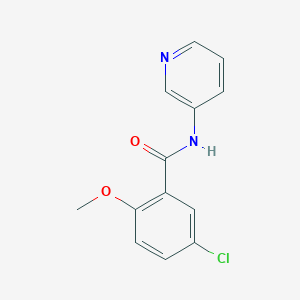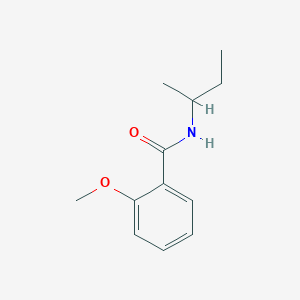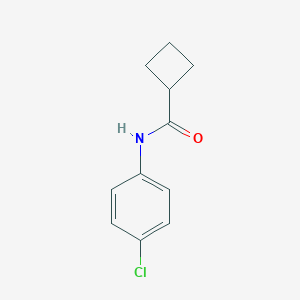
N-(4-chlorophenyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)cyclobutanecarboxamide, commonly known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CPP is a cyclic amide that is widely used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
CPP acts as a competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, CPP inhibits the influx of calcium ions into the neuron, which leads to the suppression of synaptic transmission. This mechanism of action is responsible for the anticonvulsant and analgesic effects of CPP.
Biochemical and Physiological Effects:
CPP has been shown to have several biochemical and physiological effects. In animal models, CPP has been shown to induce seizures and convulsions, which makes it a useful tool for studying the mechanisms of epilepsy. CPP has also been shown to have analgesic effects, which makes it a potential therapeutic agent for the treatment of neuropathic pain. Additionally, CPP has been shown to have neuroprotective effects, which makes it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPP in laboratory experiments is its high potency and specificity as an NMDA receptor antagonist. This makes CPP a useful tool for studying the mechanisms of synaptic plasticity and learning and memory. Additionally, CPP has been shown to have low toxicity and minimal side effects in animal models, which makes it a safe and reliable pharmacological tool. However, one of the limitations of using CPP in laboratory experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on CPP. One potential area of research is the development of new analogs of CPP with improved solubility and potency. Another potential area of research is the investigation of the potential therapeutic applications of CPP in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, the mechanisms of action of CPP on the NMDA receptor and its effects on synaptic plasticity and learning and memory are still not fully understood, and further research is needed in this area.
Synthesemethoden
CPP can be synthesized by reacting 4-chlorobenzoyl chloride with cyclobutanecarboxylic acid in the presence of a base such as triethylamine. The reaction leads to the formation of CPP as a white solid which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
CPP has potential applications in various areas of scientific research, including neuroscience, pharmacology, and toxicology. CPP is widely used in laboratory experiments to study its effects on the nervous system, particularly on the N-methyl-D-aspartate (NMDA) receptor. CPP is also used as a pharmacological tool to induce seizures in animal models and to study the mechanisms of epilepsy. Additionally, CPP has been shown to have potential therapeutic applications in the treatment of neuropathic pain, Alzheimer's disease, and depression.
Eigenschaften
Molekularformel |
C11H12ClNO |
|---|---|
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)cyclobutanecarboxamide |
InChI |
InChI=1S/C11H12ClNO/c12-9-4-6-10(7-5-9)13-11(14)8-2-1-3-8/h4-8H,1-3H2,(H,13,14) |
InChI-Schlüssel |
KIMKRGTVJBFZOE-UHFFFAOYSA-N |
SMILES |
C1CC(C1)C(=O)NC2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1CC(C1)C(=O)NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





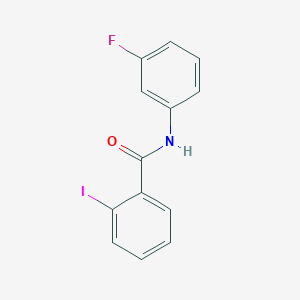
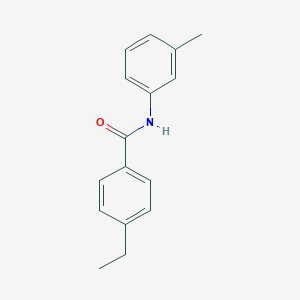
![4-{[4-(Benzoyloxy)phenyl]sulfanyl}phenyl benzoate](/img/structure/B291297.png)
